
2,4,5-Trichlorophenyl isocyanate
Overview
Description
2,4,5-Trichlorophenyl isocyanate is an organic compound with the molecular formula
C7H2Cl3NO
. It is a derivative of phenyl isocyanate, where three chlorine atoms are substituted at the 2, 4, and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trichlorophenyl isocyanate can be synthesized through the reaction of 2,4,5-trichloroaniline with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition or side reactions. The general reaction is as follows:
2,4,5-Trichloroaniline+Phosgene→2,4,5-Trichlorophenyl isocyanate+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. Safety measures are critical due to the toxic nature of phosgene. The process is usually carried out in closed systems with appropriate ventilation and scrubbing systems to handle any released gases.
Chemical Reactions Analysis
General Reactivity of Isocyanates
Isocyanates are reactive compounds that can form covalent bonds with nucleophilic groups in biological molecules, such as the amino groups in proteins. Exposure to isocyanates can cause a range of health effects, including respiratory irritation, and skin and eye damage . Environmental factors such as temperature and pH can influence the compound’s reactivity.
Types of Chemical Reactions
2,4,5-Trichlorophenyl isocyanate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively .
-
Hydrolysis: Reacts with water to form 2,4,5-trichlorophenylamine and carbon dioxide.
-
Addition Reactions: Can react with compounds containing active hydrogen atoms, such as phenols and thiols .
Common Reagents and Conditions
-
Amines: Reaction with primary or secondary amines under mild conditions to form ureas .
-
Alcohols: Reaction with alcohols in the presence of a base to form carbamates .
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Water: Hydrolysis in aqueous conditions to form the corresponding amine.
Major Products
-
2,4,5-Trichloroaniline: Formed from hydrolysis.
Comparison with Similar Compounds
The specific positioning of chlorine atoms in this compound influences its reactivity and the types of reactions it undergoes, making it useful in specialized synthetic applications.
Scientific Research Applications
Chemical Synthesis
2,4,5-Trichlorophenyl isocyanate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in numerous chemical reactions:
- Synthesis of Polyhalogenated Compounds : It can be synthesized from polyhalogenated aromatic amines through reactions with phosgene, yielding high yields of isocyanates. This method has been optimized to minimize byproducts such as urea .
- Production of Isocyanate Trimers : The compound can be involved in the trimerization process to produce isocyanate trimers used in coatings and adhesives. The presence of specific catalysts enhances the efficiency of this reaction .
Pharmaceutical Applications
The compound has been noted for its potential in pharmaceutical applications:
- Intermediate for Drug Synthesis : this compound is used as an intermediate in the production of various pharmaceuticals, including those targeting cancer and other diseases. Its derivatives have shown promising biological activities such as anti-inflammatory and antimicrobial properties .
- Case Study - Seveso Disaster : The compound was notably involved in the Seveso disaster, which highlighted the risks associated with its production and handling. This incident has led to increased safety measures and regulations in chemical manufacturing processes involving isocyanates .
Materials Science
In materials science, this compound finds applications due to its unique properties:
- Polymer Production : It contributes to the synthesis of polyurethane materials, which are widely used in foams, elastomers, and coatings. The versatility of isocyanates allows for the modification of material properties to suit specific applications .
- Microencapsulation Techniques : Recent studies have explored the use of polyaryl polymethylene isocyanates (including derivatives of this compound) for creating microcapsules. These microcapsules are utilized for controlled release applications in pharmaceuticals and agrochemicals .
Environmental Considerations
The use of this compound raises environmental concerns due to its toxicity and potential for hazardous reactions:
Mechanism of Action
The reactivity of 2,4,5-trichlorophenyl isocyanate is primarily due to the electrophilic nature of the isocyanate group. It reacts with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include nucleophilic sites on proteins and other biomolecules, which can result in the modification of their structure and function.
Comparison with Similar Compounds
Phenyl isocyanate: Lacks the chlorine substitutions, making it less reactive in certain conditions.
2,4-Dichlorophenyl isocyanate: Has two chlorine atoms, resulting in different reactivity and applications.
3,4,5-Trichlorophenyl isocyanate: Chlorine atoms are positioned differently, affecting its chemical behavior.
Uniqueness: 2,4,5-Trichlorophenyl isocyanate is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it undergoes. This makes it particularly useful in specialized synthetic applications where such reactivity is desired.
Biological Activity
2,4,5-Trichlorophenyl isocyanate (TCPIC) is a chemical compound that has garnered attention due to its potential biological activities and implications for human health. This article presents a comprehensive overview of TCPIC's biological activity, including its interactions with biological systems, toxicological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its isocyanate functional group attached to a trichlorophenyl moiety. The presence of three chlorine atoms significantly enhances the compound's reactivity and biological activity. Its molecular formula is CHClN\O, and it has a molecular weight of approximately 208.5 g/mol.
TCPIC exhibits biological activity primarily through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit specific enzymes, disrupting normal cellular processes and leading to various biological effects. The mechanism of action may vary depending on the target enzyme and the cellular context in which TCPIC operates.
Antimicrobial Properties
Research indicates that TCPIC possesses notable antimicrobial properties . It has been shown to be effective against various bacterial strains, including Staphylococcus species. The mechanism underlying this antimicrobial effect is attributed to the inhibition of key enzymes involved in bacterial metabolism.
Cytotoxicity and Carcinogenic Potential
TCPIC's cytotoxic effects have been studied in various cell lines. In vitro studies have demonstrated that TCPIC can induce apoptosis in cancer cells, suggesting potential anticancer properties. However, its carcinogenic potential remains a topic of debate. Some studies indicate that exposure to chlorinated compounds like TCPIC may be associated with increased cancer risk due to their ability to form reactive intermediates that can damage DNA .
Occupational Exposure
Occupational exposure to isocyanates, including TCPIC, has been linked to respiratory issues such as asthma. A case-referent study highlighted that workers exposed to isocyanates exhibited higher rates of respiratory symptoms compared to non-exposed individuals . The study found that even low concentrations could pose significant health risks.
Animal Studies
Animal studies have provided insights into the toxicological effects of TCPIC. For instance, chronic exposure in rats has shown adverse effects on liver function and growth rates at high doses . These findings underscore the need for careful handling and regulation of TCPIC in industrial settings.
Case Studies
- Occupational Asthma : A study involving workers in manufacturing plants revealed a correlation between exposure to isocyanates and the development of occupational asthma. The odds ratio for developing asthma was significantly elevated among those exposed to concentrations greater than 1.125 ppb .
- Cytotoxicity in Cancer Research : In vitro experiments demonstrated that TCPIC could induce apoptosis in various cancer cell lines. This suggests its potential as an anticancer agent; however, further research is necessary to elucidate the underlying mechanisms and therapeutic viability.
Comparative Analysis
The biological activity of TCPIC can be compared with other related compounds:
Compound | Biological Activity | Notes |
---|---|---|
2,4-Dichlorophenol | Antimicrobial, potential carcinogen | Similar structure; widely studied |
2,4,5-Trichlorophenoxyacetic acid | Herbicidal properties | Used extensively in agriculture |
Allyl N-(2,4,5-trichlorophenyl)carbamate | Antimicrobial | Effective against Staphylococcus species |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,4,5-trichlorophenyl isocyanate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via the reaction of 2,4,5-trichloroaniline with phosgene or its safer equivalents (e.g., triphosgene) in anhydrous dichloromethane or toluene under reflux. A molar ratio of 1:1.2 (aniline to phosgene) and temperatures of 60–80°C are typical. Catalysts like triethylamine may enhance reaction efficiency. Yield optimization requires strict control of moisture and oxygen, as hydrolysis to urea derivatives is common . Purity can be confirmed by melting point (mp) analysis (compare to literature values for dichlorophenyl isocyanate analogs, e.g., mp 60–62°C for 2,4-dichlorophenyl isocyanate ).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- FT-IR : Confirm the isocyanate group (NCO stretch ~2250–2275 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹).
- NMR : ¹³C NMR should show a carbonyl carbon resonance at ~120–125 ppm for NCO.
- HPLC/GC-MS : Monitor for hydrolyzed byproducts (e.g., ureas) using reverse-phase HPLC with UV detection at 254 nm .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : This compound is moisture-sensitive and releases toxic isocyanate vapors. Use inert atmospheres (N₂/Ar) for reactions, and store under desiccation. Personal protective equipment (PPE) must include nitrile gloves, sealed goggles, and fume hoods. Avoid contact with alcohols, amines, or water during synthesis . For spills, neutralize with dry sand or specialized isocyanate absorbents—never water .
Advanced Research Questions
Q. How does the reactivity of this compound vary with nucleophiles (e.g., amines vs. alcohols), and what mechanistic insights explain these differences?
- Methodological Answer : Reactivity follows the order: primary amines > secondary amines > alcohols. Primary amines form stable ureas via nucleophilic attack at the electrophilic carbon of NCO, while alcohols require catalysis (e.g., Lewis acids like SnCl₄) to form carbamates. Solvent polarity also affects kinetics: polar aprotic solvents (e.g., THF) accelerate reactions by stabilizing transition states. For mechanistic studies, monitor reaction progress via in situ IR to track NCO consumption .
Q. What experimental strategies resolve contradictions in reported degradation pathways of this compound under environmental conditions?
- Methodological Answer : Conflicting data may arise from variable pH, light exposure, or microbial activity. Design controlled degradation studies:
- Hydrolysis : Compare rates in acidic (pH 3) vs. alkaline (pH 10) aqueous solutions using HPLC to detect products like 2,4,5-trichloroaniline or CO₂.
- Photolysis : Exclude oxygen to isolate radical-mediated pathways. Use LC-MS/MS to identify intermediates (e.g., chlorinated phenols ).
- Microbial degradation : Screen soil or water samples for Pseudomonas spp., known to metabolize chlorinated aromatics. Metabolite profiling via GC-MS can clarify pathways .
Q. How can researchers optimize the stability of this compound derivatives (e.g., carbamates) for long-term storage?
- Methodological Answer : Derivatives degrade via hydrolysis, oxidation, or photolysis. Strategies include:
- Lyophilization : For solid derivatives, freeze-drying under vacuum minimizes hydrolytic cleavage.
- Additives : Incorporate antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated oxidation.
- Storage : Use amber vials at –20°C with desiccants (silica gel). Validate stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .
Q. What advanced analytical techniques differentiate isomeric byproducts in reactions involving this compound?
- Methodological Answer : Isomeric impurities (e.g., 2,4,6- or 2,3,5-trichlorophenyl derivatives) can be resolved via:
- Chiral HPLC : With cellulose-based columns and hexane/isopropanol gradients.
- X-ray crystallography : For definitive structural confirmation of crystalline products.
- Tandem MS : Fragment patterns distinguish positional isomers (e.g., Cl substitution patterns ).
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodological Answer : Variations may stem from impurities or polymorphic forms. Replicate synthesis under strictly anhydrous conditions and compare with certified reference materials (CRMs). Cross-validate using multiple techniques (e.g., DSC for melting behavior, XRPD for crystallinity). Literature inconsistencies should be documented with raw data in supplementary materials .
Q. What statistical approaches are recommended for interpreting dose-response data in toxicity studies of this compound metabolites?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Pair with ANOVA to assess significance across replicates. Confounding factors (e.g., solvent toxicity) require negative controls. For in vitro assays (e.g., Ames test), apply the OECD QSAR Toolbox to predict mutagenicity .
Properties
IUPAC Name |
1,2,4-trichloro-5-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUIJJYNVCVETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407993 | |
Record name | 2,4,5-Trichlorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26328-35-8 | |
Record name | 2,4,5-Trichlorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-trichloro-5-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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